molecular formula C9H16N4O3 B1491965 2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2098077-47-3

2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1491965
CAS RN: 2098077-47-3
M. Wt: 228.25 g/mol
InChI Key: LZEZGUFERQCKLF-UHFFFAOYSA-N
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Description

The compound “2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one” contains an azido group (-N3), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and a pyrrolidinyl group (a five-membered ring containing nitrogen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidinyl ring . Detailed structural analysis would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The azido group is known to participate in a variety of chemical reactions, including cycloadditions and reductions . The ethoxy and methoxy groups could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the ethoxy and methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Organic Synthesis and Material Science

Azido Derivatives and Their Reactivity : Azido derivatives of geminal bis(alkoxy-NNO-azoxy) compounds demonstrate significant reactivity, leading to the formation of various azides and triazoles through reactions with phenylacetylene. Such reactions are crucial for synthesizing new materials and organic molecules with potential applications in material science and drug discovery (I. Zyuzin, 2015).

Magnetic Properties of Azido-Bridged Compounds : The study of azido-bridged Co(II) compounds has revealed their utility in understanding magnetic interactions, which are essential for developing new magnetic materials. These compounds serve as models to explore the relationships between molecular structure and magnetic properties, contributing to advances in materials science (Ru-Yin Li et al., 2008).

Pharmacological Applications

Synthesis of Pyrrolidines, Pyrroles, and Indoles : The condensation of silyl enol ethers with azido compounds followed by reductive cyclization has been employed to synthesize pyrrolidines, pyrroles, and indoles. This methodology is of particular interest in pharmacology, where these heterocycles are common motifs in drug molecules (Esen Bellur et al., 2005).

Photoredox Alkylazidation of Alkenes : The use of sodium azide for the photoredox alkylazidation of alkenes introduces azido groups alongside other functional groups in a single reaction step. This process is valuable for synthesizing azido-containing compounds, which can serve as precursors for further modifications or as bioactive molecules themselves (Yuan-Liang Yang et al., 2020).

Corrosion Inhibition and Material Protection

Cadmium(II) Schiff Base Complexes : The synthesis of cadmium(II) complexes with azide ligands has shown potential in corrosion inhibition, protecting mild steel surfaces in acidic conditions. This application is crucial for extending the lifespan of metals in industrial settings (Mriganka Das et al., 2017).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action .

Safety and Hazards

Azido compounds can be explosive and should be handled with care . Additionally, they can be toxic and pose health hazards .

properties

IUPAC Name

2-azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-3-16-8-6-13(5-7(8)15-2)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZGUFERQCKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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